(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride
Description
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride (CAS: 1810074-81-7) is a chiral aromatic amine derivative with a molecular weight of 200.71 g/mol . Its structure consists of a para-substituted N,N-dimethylaniline group linked to an (S)-configured 1-aminoethyl moiety, forming a hydrochloride salt. The compound is characterized by high purity (≥95%) and is primarily used in laboratory settings for chiral synthesis or pharmacological studies due to its stereospecificity . Its InChIKey (IKDUAXOKHFOREM-VGVXOIKUNA-N) confirms the S-enantiomeric configuration .
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,11H2,1-3H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUAXOKHFOREM-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride typically involves the asymmetric reduction of the corresponding ketone or imine precursor. One common method is the catalytic asymmetric hydrogenation of the imine using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve the use of engineered transaminase enzymes, which can convert ketones to chiral amines with high enantiomeric excess. This biocatalytic approach is advantageous due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Chiral Building Block :
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride is extensively used as a chiral building block in organic synthesis. It plays a crucial role in the development of pharmaceuticals and fine chemicals.
Biology
Enzyme-Catalyzed Reactions :
The compound serves as a substrate for biocatalysis, allowing researchers to study enzyme mechanisms and kinetics. Its chirality enables specific interactions with enzymes, facilitating the investigation of metabolic pathways.
Medicine
Pharmaceutical Development :
Research has focused on its potential use in synthesizing chiral drugs, which are essential for achieving desired therapeutic effects while minimizing side effects. The compound's unique structure allows for the development of drugs with improved efficacy and safety profiles.
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the efficacy of this compound in synthesizing a new class of chiral antihypertensive agents. The compound was used to create intermediates that exhibited significant biological activity.
Case Study 2: Enzyme Mechanism Investigation
Another research project utilized this compound to explore the mechanism of action of a specific transaminase enzyme. The results indicated that the compound's chirality significantly influenced the enzyme's catalytic efficiency, leading to insights into enzyme specificity.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, leading to the desired biochemical effects. The pathways involved often include transamination reactions catalyzed by transaminase enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride
The R-enantiomer (CAS: 1986297-80-6) shares the same molecular formula (C₁₀H₁₈Cl₂N₂) but differs in stereochemistry, leading to distinct biological interactions. Key differences include:
- Salt Form: The R-form is a dihydrochloride salt (molecular weight: 237.17 g/mol), whereas the S-form is a monohydrochloride .
- Applications : Enantiomers often exhibit divergent pharmacological activities. For example, the S-form may bind preferentially to specific receptors, while the R-form could show reduced or altered activity .
Substituent Variants
4-(Aminomethyl)-N,N-dimethylaniline Hydrochloride (CAS: 34403-52-6)
- Structure: Replaces the 1-aminoethyl group with an aminomethyl substituent.
- Molecular Weight : 186.68 g/mol (C₉H₁₅ClN₂) .
4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride (CAS: N/A)
- Structure: Features a dimethylaminoethyl group instead of the aminoethyl moiety.
- Molecular Weight : 237.17 g/mol (C₁₀H₁₈Cl₂N₂) .
- Impact : The tertiary amine (dimethyl group) increases hydrophobicity, altering partition coefficients compared to the primary amine in the target compound .
(S)-4-(1-Aminoethyl)aniline Dihydrochloride (CAS: 255060-76-5)
Salt Forms and Physicochemical Properties
| Compound Name | Salt Form | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| (S)-4-(1-Aminoethyl)-N,N-dimethylaniline HCl | Monohydrochloride | 200.71 | S-configuration, N,N-dimethyl, primary amine |
| (R)-4-(1-Aminoethyl)-N,N-dimethylaniline HCl | Dihydrochloride | 237.17 | R-configuration, dihydrochloride salt |
| 4-(Aminomethyl)-N,N-dimethylaniline HCl | Monohydrochloride | 186.68 | Aminomethyl substituent |
| 4-[2-(Dimethylamino)ethyl]aniline HCl | Dihydrochloride | 237.17 | Tertiary amine, ethyl linker |
- Salt Implications: Dihydrochloride salts (e.g., R-enantiomer) generally exhibit higher solubility in polar solvents than monohydrochlorides but may introduce challenges in crystallization .
Biological Activity
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride is a chiral compound with significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHClN
- Molecular Weight : Approximately 237.17 g/mol
- Structure : It features a dimethylaniline structure with an aminoethyl side chain, classifying it as a tertiary amine. The hydrochloride form enhances its solubility in biological systems.
Pharmacological Effects
This compound exhibits notable interactions with various biological targets, particularly in neurological studies. It has been characterized as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a role in modulating neurotransmitter systems, including dopamine and serotonin pathways. This activity suggests potential applications in treating conditions such as schizophrenia and depression .
Case Studies and Research Findings
- Schizophrenia Models : In vivo tests using MK-801-induced hyperactivity models in rats demonstrated that this compound significantly reduced hyperactivity, indicating its potential antipsychotic effects .
- Antimalarial Activity : Research has indicated that derivatives of this compound show promise as antimalarial agents. A related compound synthesized from (S)-4-(1-aminoethyl)-N,N-dimethylbenzenamine exhibited efficacy in mouse models of malaria, suggesting that structural modifications can enhance its biological activity against Plasmodium falciparum .
- DNA Interaction Studies : Molecular docking studies have revealed that the compound interacts with DNA through intercalative binding modes, which may contribute to its antimicrobial properties .
Comparative Analysis with Similar Compounds
The unique chiral configuration of this compound distinguishes it from structurally similar compounds. Below is a comparison table highlighting these differences:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N,N-Dimethylaniline | Tertiary Amine | Lacks the aminoethyl side chain |
| 4-Amino-N,N-dimethylaniline hydrochloride | Amino-substituted Amine | Contains an amino group but lacks chirality |
| 4-(1-Aminopropyl)-N,N-dimethylaniline | Propyl-substituted Amine | Different side chain length; potential for varied activity |
This table illustrates how the distinct structural features of this compound may lead to different biological activities compared to its analogs.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Chiral Synthesis : Utilizing asymmetric synthesis techniques to ensure the production of the desired enantiomer.
- Reagent Variations : Employing different reagents and conditions can yield variations in purity and yield, impacting biological activity.
Q & A
Q. What are the common synthetic routes for preparing (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride?
The synthesis typically involves alkylation of 2,4-dimethylaniline with ethyl chloride in the presence of a base (e.g., NaOH) under reflux conditions, followed by acidification with HCl to form the hydrochloride salt. Reaction optimization includes precise temperature control and stoichiometric ratios to maximize yield and purity .
Q. How is the purity and structural integrity of this compound verified?
Analytical techniques such as ¹H/¹³C NMR (for structural confirmation), HPLC (for purity assessment), and mass spectrometry (for molecular weight validation) are standard. Comparative analysis with reference spectra and retention times ensures accuracy .
Q. What are the recommended storage conditions for this compound?
The compound is stable under standard laboratory conditions but should be stored in a cool, dry environment, protected from light and moisture to prevent degradation. Use airtight containers to minimize hygroscopic effects .
Advanced Research Questions
Q. What strategies are employed to achieve enantiomeric purity in the synthesis of the (S)-enantiomer?
Enantioselective synthesis may involve chiral catalysts (e.g., asymmetric hydrogenation) or kinetic resolution using chiral auxiliaries. Post-synthetic purification via chiral HPLC or enzymatic resolution ensures enantiomeric excess (>99%). Advanced characterization by X-ray crystallography or circular dichroism (CD) validates stereochemical integrity .
Q. How do researchers investigate the compound's interaction with biological targets like enzymes or receptors?
Mechanistic studies employ surface plasmon resonance (SPR) for binding affinity measurements, isothermal titration calorimetry (ITC) for thermodynamic profiling, and cryo-EM/X-ray crystallography for structural insights. In vitro enzymatic assays (e.g., fluorogenic substrates) quantify inhibition/activation kinetics .
Q. How can conflicting data regarding the compound's metabolic toxicity be resolved?
Discrepancies in toxicity profiles are addressed through comprehensive metabolic profiling (e.g., LC-MS/MS ) to identify reactive intermediates. Comparative studies using hepatocyte models and in vivo rodent assays clarify species-specific metabolic pathways. Dose-response analyses and ROS detection assays further elucidate mechanisms .
Methodological Considerations
- Synthetic Optimization : Use continuous flow reactors to enhance reaction reproducibility and scalability. Monitor intermediates via in-line FTIR or Raman spectroscopy .
- Toxicological Analysis : Combine Ames tests (mutagenicity) with transcriptomic profiling (RNA-seq) to assess genotoxic and epigenetic effects .
- Data Validation : Cross-reference findings with structurally analogous compounds (e.g., N-ethyl-3,5-dimethylaniline) to identify substitution-pattern-dependent trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
